2,4-Dimethylphenylzinc bromide
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Overview
Description
2,4-Dimethylphenylzinc bromide is an organozinc compound with the molecular formula C₈H₉BrZn. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 2,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,4-Dimethylbromobenzene+Zn→2,4-Dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions to replace the bromide group with other nucleophiles
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
Oxidizing agents: (e.g., hydrogen peroxide) for oxidation reactions.
Reducing agents: (e.g., lithium aluminum hydride) for reduction reactions.
Nucleophiles: (e.g., amines, alcohols) for substitution reactions.
Major Products:
Biaryls: and from cross-coupling reactions.
Ketones: or from oxidation reactions.
Hydrocarbons: from reduction reactions
Scientific Research Applications
2,4-Dimethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, polymers, and materials science for the development of advanced materials
Mechanism of Action
The mechanism of action of 2,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of this compound, forming a palladium-aryl complex.
Transmetalation: The aryl group is transferred from zinc to palladium, forming a palladium-aryl intermediate.
Reductive Elimination: The palladium-aryl intermediate reacts with another aryl or vinyl halide, forming the final biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 2,6-Dimethylphenylzinc bromide
Comparison: 2,4-Dimethylphenylzinc bromide is unique due to the presence of two methyl groups at the 2 and 4 positions on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions. Compared to phenylzinc bromide, the additional methyl groups can provide steric hindrance, affecting the compound’s behavior in cross-coupling reactions. Similarly, 4-methylphenylzinc bromide and 2,6-dimethylphenylzinc bromide have different substitution patterns, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-6-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSXWAZSQWENL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C=C1)C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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